1H-Indazole, 3-(2-methylpropyl)-
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Overview
Description
1H-Indazole, 3-(2-methylpropyl)- is a derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of 1H-Indazole, 3-(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach includes the copper(I)-mediated one-pot synthesis, which provides the desired indazoles in moderate to good yields . Industrial production methods often involve transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Chemical Reactions Analysis
1H-Indazole, 3-(2-methylpropyl)- undergoes various chemical reactions, including electrophilic substitution reactions such as halogenation, nitration, sulfonation, alkylation, and acylation . The presence of imino hydrogen in the indazole ring facilitates alkylation, acetylation, and metalation reactions . Common reagents and conditions used in these reactions include bases like potassium tert-butoxide, sodium hydride, and n-butyllithium, as well as solvents like tetrahydrofuran, dimethyl sulfoxide, methanol, and dimethylformamide . Major products formed from these reactions include substituted indazole derivatives with various functional groups.
Scientific Research Applications
1H-Indazole, 3-(2-methylpropyl)- has been extensively studied for its scientific research applications. It has shown potential as a kinase inhibitor in medicinal chemistry . Indazole derivatives have been investigated for their anticancer activity, with some compounds demonstrating inhibitory effects against human cancer cell lines such as lung, chronic myeloid leukemia, prostate, and hepatoma . Additionally, indazole-containing compounds have been explored for their applications as HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mechanism of Action
The mechanism of action of 1H-Indazole, 3-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, the 1H-indazole-3-amine structure is an effective hinge-binding fragment that binds with the hinge region of tyrosine kinase, as seen in compounds like Linifanib . This binding inhibits the activity of the kinase, leading to the suppression of cancer cell proliferation. The compound’s structure also plays a critical role in enhancing its antitumor activity .
Comparison with Similar Compounds
1H-Indazole, 3-(2-methylpropyl)- can be compared with other similar compounds, such as 1-methyl-1H-indazole-4-acetic acid, 2-(1-methyl-1H-indazol-4-yl) propanoic acid, and 1-methyl-3,5,6,7-tetrahydro-indazol-4-ylideneaminooxy)acetic acid . These compounds share the indazole core structure but differ in their substituents and functional groups. The uniqueness of 1H-Indazole, 3-(2-methylpropyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
61485-21-0 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(2-methylpropyl)-2H-indazole |
InChI |
InChI=1S/C11H14N2/c1-8(2)7-11-9-5-3-4-6-10(9)12-13-11/h3-6,8H,7H2,1-2H3,(H,12,13) |
InChI Key |
BWEXVCYQIGGUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C2C=CC=CC2=NN1 |
Origin of Product |
United States |
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